4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside
Description
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-α-D-pentalpha-(1-4)-glucopyranoside (CAS 100111-14-6), abbreviated in some studies as FG5P or NIMP-Glc, is a synthetic glycoside with a pentaglucose backbone modified at the 6'-position with a 2-pyridylamino group . Its molecular formula is C41H59N3O27 (MW: 1025.9 g/mol), distinguishing it from simpler nitrophenyl glycosides . NIMP-Glc serves as a fluorogenic substrate for α-amylases, enabling sensitive detection of enzymatic activity in biochemical assays .
Properties
CAS No. |
6691-22-1 |
|---|---|
Molecular Formula |
C41H59N3O27 |
Molecular Weight |
1025.9 g/mol |
IUPAC Name |
2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43) |
InChI Key |
WLPQWCDFBKIWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the nitrophenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the pyridylamino group: This step involves the reaction of a pyridine derivative with an amine group under basic conditions.
Glycosylation: The final step involves the attachment of the glucopyranoside moiety to the previously formed intermediate. This is typically achieved using a glycosyl donor and a suitable catalyst under anhydrous conditions.
Chemical Reactions Analysis
4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridylamino group can undergo nucleophilic substitution reactions with various electrophiles under basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in medicinal chemistry and materials science.
- Chemical Reaction Studies : It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms.
Biology
- Enzyme-Substrate Interaction Studies : The glucopyranoside moiety allows this compound to be used in investigating enzyme-substrate interactions, particularly in glycosidase studies.
- Fluorogenic Substrate : It acts as a fluorogenic substrate in biochemical assays, enabling the detection of enzymatic activity through fluorescence measurements.
Industrial Applications
- Intermediate in Specialty Chemicals Production : This compound is used as an intermediate in the production of specialty chemicals, particularly those involving carbohydrate chemistry.
- Potential Use in Drug Development : Due to its unique structure and biological activity, it may serve as a lead compound for developing new therapeutic agents targeting specific biological pathways.
Case Studies and Research Findings
- Enzyme Activity Assays : Studies have shown that 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside can be effectively used to measure the activity of glycosidases, providing insights into enzyme kinetics and substrate specificity.
- Anticancer Research : Preliminary investigations indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
- Antimicrobial Activity : Some studies suggest potential antimicrobial effects due to its structural components interacting with microbial enzymes.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the compound. The pyridylamino group can participate in hydrogen bonding and other interactions with biological molecules. The glucopyranoside moiety can be recognized by glycosidases and other carbohydrate-processing enzymes, leading to the cleavage of the glycosidic bond and the release of the active compound.
Comparison with Similar Compounds
Structural Features
Key Observations :
- NIMP-Glc’s extended pentaglucose chain and pyridylamino group enhance specificity for α-amylases, which cleave internal α-1,4 glycosidic bonds .
- Simpler nitrophenyl glucosides (e.g., 4-Nitrophenyl α/β-D-glucopyranoside) are monovalent substrates for glucosidases and phosphatases .
Key Observations :
Key Observations :
- NIMP-Glc’s synthesis requires specialized expertise, whereas simpler nitrophenyl glycosides are commercially available .
- Stability limitations of NIMP-Glc may restrict its use in long-term assays compared to robust analogs like 4-Nitrophenyl β-D-glucopyranoside .
Research Advancements and Limitations
- 4-Nitrophenyl α-D-glucoside : Widely used in high-throughput screening due to simplicity, but lacks specificity for complex carbohydrate-active enzymes .
- 6''-[18F]Fluoromaltotriose: Demonstrates the utility of modified oligosaccharides in diagnostic imaging, though radioactive handling complicates use .
Biological Activity
4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside (CAS No. 100111-14-6) is a complex organic compound that exhibits significant biological activity. Its structure incorporates a nitrophenyl group , a pyridylamino group , and a glucopyranoside moiety , which together confer unique properties that make it valuable in various scientific fields.
- Molecular Formula : C41H59N3O27
- Molecular Weight : 1025.91 g/mol
- Solubility : Data not available
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the glucopyranoside moiety is known to interact with carbohydrate-binding proteins. The pyridylamino group enhances binding affinity to certain enzymes or receptors, making this compound a useful substrate in biochemical assays.
Enzyme Interaction Studies
One of the primary applications of 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside is in enzyme assays, particularly for α-amylase . The compound acts as a substrate, allowing for the fluorometric measurement of enzyme activity. This application is crucial in both research and clinical diagnostics.
Case Studies and Research Findings
-
Fluorometric Assay of α-Amylase :
- A study demonstrated that this compound could be effectively used to measure α-amylase activity in various biological samples. The reaction produces a measurable fluorescent signal proportional to enzyme concentration, which facilitates quantitative analysis.
-
Inhibition Studies :
- Research has shown that modifications to the nitrophenyl or pyridylamino groups can alter the inhibitory effects on α-amylase, indicating the potential for developing more selective inhibitors based on this scaffold.
-
Comparative Studies :
- Comparative studies with similar compounds, such as 4-Nitrophenyl glucopyranoside, revealed that the unique combination of functional groups in this compound enhances its specificity and reactivity towards certain enzymes.
Table: Comparison of Biological Activities
| Compound Name | Enzyme Activity | Binding Affinity | Fluorescent Yield |
|---|---|---|---|
| 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside | High (α-amylase) | Enhanced | High |
| 4-Nitrophenyl glucopyranoside | Moderate (α-amylase) | Standard | Moderate |
| 6'-Deoxy-6'-(2-pyridylamino)-alpha-D-glucopyranoside | Low (α-amylase) | Low | Low |
Applications in Research
The compound's unique structure allows it to serve various roles in scientific research:
- Chemical Synthesis : It acts as a building block for synthesizing more complex molecules.
- Biological Research : Its ability to interact with carbohydrate-binding proteins makes it valuable in studying enzyme-substrate interactions.
- Industrial Applications : Used as an intermediate in producing specialty chemicals.
Future Directions
Research into 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-alpha-D-pentalpha-(1-4)-glucopyranoside continues to explore its potential as a therapeutic agent and its applications in drug development. Further studies focusing on its interactions at the molecular level may yield insights into optimizing its efficacy and specificity for targeted therapies.
Q & A
Advanced Research Question :
- Data Contradiction Analysis : If enzymatic activity diverges from expected results (e.g., low ), perform molecular docking simulations to assess steric hindrance from the 2-pyridylamino group or evaluate competitive inhibition using structural analogs .
What analytical techniques are critical for assessing the purity and stability of NIMP-Glc under experimental conditions?
Basic Research Question
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 50:50) and UV detection at 280 nm to quantify impurities .
- Capillary Electrophoresis : Resolve charged degradation products (e.g., hydrolyzed pyridylamine) at pH 8.3 using borate buffer .
- Stability Testing : Monitor thermal decomposition via thermogravimetric analysis (TGA) and assess hydrolytic stability in aqueous buffers (pH 2–9) over 24–72 hours .
Advanced Consideration : Employ LC-MS/MS to identify trace degradation products and quantify oxidative stability using accelerated aging studies (40°C/75% RH).
How does NIMP-Glc compare to other nitrophenyl glycosides in studying transglycosylation reactions?
Advanced Research Question
NIMP-Glc’s 2-pyridylamino group enhances hydrogen bonding with enzyme active sites, potentially altering transglycosylation efficiency compared to simpler substrates like 4-nitrophenyl β-D-glucopyranoside.
- Case Study : In β-N-acetylhexosaminidase assays, 4-deoxy-glycosides with pyridyl groups showed up to 85% hydrolysis rates vs. phenyl glycosides .
- Methodological Insight : Optimize donor/acceptor ratios (e.g., 1:4 for NIMP-Glc:GlcNAc) and use TLC to monitor product formation. For fungal enzymes (e.g., Talaromyces flavus), transglycosylation yields can exceed 50% under optimized conditions .
What strategies address the low solubility of NIMP-Glc in aqueous buffers?
Advanced Research Question
- Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing enzymes .
- Derivatization : Introduce sulfonate or PEG groups to the pyridyl ring to improve hydrophilicity. Validate via comparative solubility assays in PBS vs. modified buffers .
How can researchers leverage NIMP-Glc in structural studies of carbohydrate-binding proteins?
Advanced Research Question
- X-ray Crystallography : Co-crystallize NIMP-Glc with target enzymes (e.g., lectins) to map binding interactions. The pyridyl group may occupy hydrophobic pockets, as seen in fungal β-N-acetylhexosaminidase complexes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (, ) to compare affinity with natural substrates like chitobiose .
What are the limitations of using NIMP-Glc in high-throughput screening (HTS) assays?
Advanced Research Question
- Interference : The 4-nitrophenol signal may overlap with colored enzyme inhibitors. Mitigate via dual-wavelength detection (405 nm for substrate, 620 nm for background correction) .
- Throughput : Manual HPLC analysis is time-consuming. Implement microplate readers with kinetic mode for parallel processing of 96/384-well plates .
How can contradictory data on enzyme inhibition by NIMP-Glc be resolved?
Advanced Research Question
- Mechanistic Studies : Perform pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition. For example, if increases while remains constant, competitive inhibition is likely .
- Mutagenesis : Engineer enzyme active sites (e.g., W491A in Aspergillus oryzae hexosaminidase) to assess the role of key residues in substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
